4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
4-(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene core substituted with three distinct moieties:
- 4-(4-Chlorophenyl group at position 4, contributing hydrophobic and electron-withdrawing effects.
- 1H-Pyrrol-1-yl group at position 3, introducing a heteroaromatic ring that may participate in π-π stacking or hydrogen bonding.
- N-(3-Fluoro-4-methylphenyl)carboxamide at position 2, combining halogenation (fluoro) and alkylation (methyl) to modulate solubility and target interactions.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDZUCSCKQNVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiophene ring : A five-membered heterocyclic ring containing sulfur.
- Pyrrole moiety : An aromatic ring containing nitrogen.
- Chlorine and fluorine substituents : These halogens are known to enhance lipophilicity and influence biological interactions.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzymes : Modulating enzymatic activity related to various metabolic pathways.
- Receptors : Binding to cellular receptors, potentially influencing signal transduction pathways.
- Ion channels : Affecting ion flow across membranes, which can alter cellular excitability.
Research indicates that the presence of halogen atoms enhances the compound's ability to interact with these targets, leading to significant biological effects such as anticancer and antimicrobial activities .
Anticancer Properties
Several studies have reported the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analyses highlight that:
- The chlorine atom plays a crucial role in enhancing antiproliferative activity against cancer cells .
- The compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated effective growth inhibition at low concentrations, indicating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it disrupts bacterial protein synthesis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The compound belongs to a family of thiophene-2-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Fluorine Substituent: The target compound’s 3-fluoro-4-methylphenyl group likely enhances metabolic stability compared to non-halogenated analogs (e.g., N-propyl or N-isopropyl derivatives) by resisting oxidative degradation .
- Chlorophenyl vs.
- N-Substituent Diversity: The phenethyl group in F423-0548 () introduces aromaticity, which could enhance binding to hydrophobic pockets in target proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
